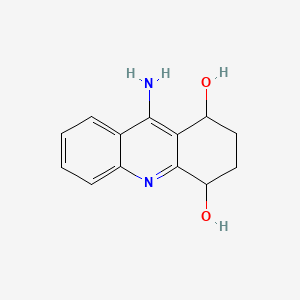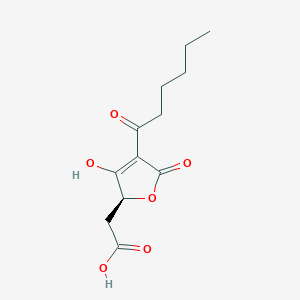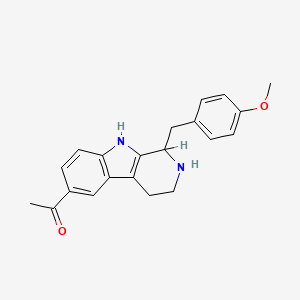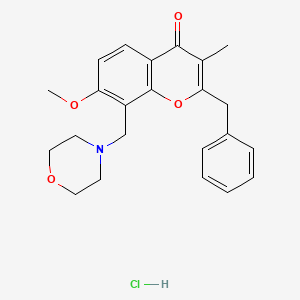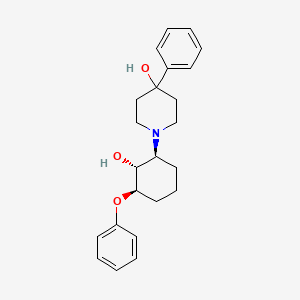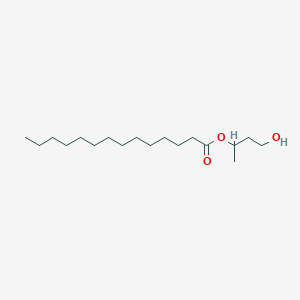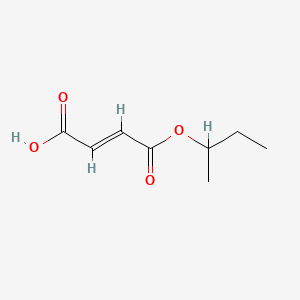
sec-Butyl fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sec-Butyl fumarate is an organic compound with the molecular formula C8H12O4. It is an ester derived from fumaric acid and sec-butyl alcohol.
Preparation Methods
Sec-Butyl fumarate can be synthesized through several methods. One common synthetic route involves the esterification of fumaric acid with sec-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial production methods may involve continuous processes where fumaric acid and sec-butyl alcohol are fed into a reactor with a catalyst, and the product is continuously removed and purified. This method ensures a high yield and purity of this compound .
Chemical Reactions Analysis
Sec-Butyl fumarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sec-butyl maleate or other oxidized derivatives.
Reduction: Reduction reactions can convert it into sec-butyl succinate.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sec-Butyl fumarate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of sec-Butyl fumarate involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of cellular processes and pathways, including those involved in metabolism and signal transduction .
Comparison with Similar Compounds
Sec-Butyl fumarate can be compared with other similar compounds, such as:
Dimethyl fumarate: Known for its use in the treatment of multiple sclerosis and psoriasis.
Di-sec-butyl fumarate: Another ester of fumaric acid with similar chemical properties but different applications.
Sec-Butyl maleate: An isomer with different reactivity and applications.
This compound is unique due to its specific ester group and the resulting chemical properties, which make it suitable for various specialized applications .
Properties
CAS No. |
92402-16-9 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(E)-4-butan-2-yloxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H12O4/c1-3-6(2)12-8(11)5-4-7(9)10/h4-6H,3H2,1-2H3,(H,9,10)/b5-4+ |
InChI Key |
GTVVADNAPPKOSH-SNAWJCMRSA-N |
Isomeric SMILES |
CCC(C)OC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCC(C)OC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



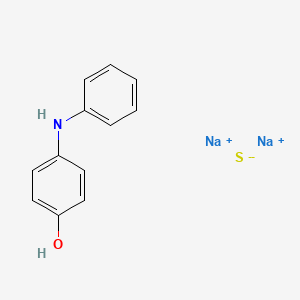

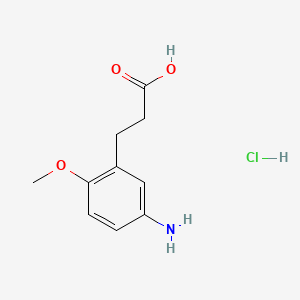
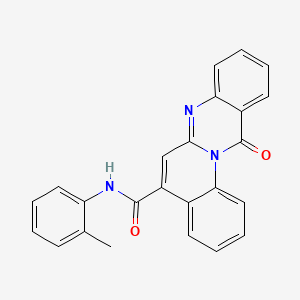
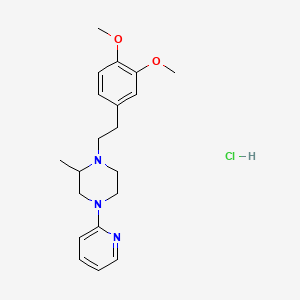
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
